2-Hexynyl-NECA

Vue d'ensemble

Description

Applications De Recherche Scientifique

HENECA has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

2-Hexynyl-NECA, also known as HE-NECA, is an agonist for the A2A and A3 adenosine receptors . These receptors are part of the adenosine receptor family, which also includes A1 and A2B . HE-NECA has good selectivity over the A1 adenosine receptor .

Mode of Action

HE-NECA interacts with its targets, the A2A and A3 adenosine receptors, by binding to them . This binding triggers a series of biochemical reactions that lead to various physiological effects .

Biochemical Pathways

It is known that adenosine receptors play a crucial role in many physiological processes, including anti-arrhythmic, cerebroprotective, cardioprotective, hypotensive, and antipsychotic activities .

Pharmacokinetics

It is known that the compound is soluble in dmso , suggesting that it may be administered in this form for better absorption and bioavailability.

Result of Action

HE-NECA has been found to improve the anti-thrombotic properties of certain drugs in experimental models . This suggests that it may have potential therapeutic applications in conditions where thrombosis is a concern .

Action Environment

The action of HE-NECA can be influenced by various environmental factors. For instance, its solubility in DMSO suggests that the presence of this solvent can enhance its bioavailability . Furthermore, the compound’s stability may be affected by storage conditions, as it is recommended to be stored tightly sealed at 4°C .

Analyse Biochimique

Biochemical Properties

2-Hexynyl-NECA is known to interact with adenosine receptors, specifically the A2A and A3 subtypes . These interactions play a crucial role in various biochemical reactions. The compound’s high affinity for these receptors allows it to effectively inhibit the binding of radioligands to A1 and A2 receptors .

Cellular Effects

The effects of this compound on cells are primarily mediated through its interactions with adenosine receptors. For instance, it has been shown to increase cAMP accumulation and inhibit platelet aggregation . These effects influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to adenosine receptors, particularly the A2A and A3 subtypes . This binding interaction can lead to the activation or inhibition of enzymes, changes in gene expression, and other molecular effects .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been shown to vary with dosage . For instance, it was found to be the most potent adenosine compound currently available, with IC50 values of 0.10 and 0.07 μM in human and rabbit platelets, respectively .

Metabolic Pathways

Given its interactions with adenosine receptors, it is likely that it plays a role in adenosine-related metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely influenced by its interactions with adenosine receptors

Subcellular Localization

Given its interactions with adenosine receptors, it is likely that it is localized to areas of the cell where these receptors are present .

Méthodes De Préparation

HENECA est synthétisé par des voies synthétiques linéaires et convergentes. L'approche linéaire implique huit étapes synthétiques à partir de la guanosine, donnant la 2-iodoadénosine-5'-N-éthylcarboxamide comme intermédiaire, qui est ensuite convertie en HENECA . L'approche convergente, bien que plus courte avec cinq étapes, se déroule avec un rendement global inférieur . Les méthodes de production industrielle suivent généralement ces voies synthétiques, en optimisant les conditions réactionnelles pour maximiser le rendement et la pureté.

Analyse Des Réactions Chimiques

HENECA subit diverses réactions chimiques, notamment :

Oxydation : HENECA peut être oxydé dans des conditions spécifiques, bien que des études détaillées sur cette réaction soient limitées.

Substitution : HENECA peut subir des réactions de substitution, en particulier au niveau du groupe hexynyle, dans des conditions appropriées.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants pour l'oxydation et des nucléophiles pour les réactions de substitution. Les principaux produits formés dépendent des conditions réactionnelles et des réactifs utilisés.

Applications de la recherche scientifique

HENECA a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme agoniste sélectif des récepteurs A2A dans diverses études chimiques.

Médecine : Il a des applications thérapeutiques potentielles en raison de son activité antiagrégante et de sa capacité à inhiber la libération de MMP-3 induite par le TNFα

Industrie : L'activité réceptrice sélective de HENECA la rend précieuse dans le développement de nouveaux agents pharmacologiques.

Mécanisme d'action

HENECA exerce ses effets en se liant sélectivement aux récepteurs adénosine A2A. Cette liaison augmente les niveaux intracellulaires d'AMPc, ce qui inhibe à son tour la libération de MMP-3 induite par le TNFα et induit la production d'Aβ42 dans les cellules SH-SY5Y . Les cibles moléculaires impliquées comprennent les récepteurs adénosine A2A, l'adénylyl cyclase et la voie de signalisation de l'AMPc .

Comparaison Avec Des Composés Similaires

HENECA est comparé à d'autres agonistes des récepteurs adénosine tels que le NECA (N-éthylcarboxamidoadénosine) et le CGS 21680 (2-[(4-(2-carboxyléthyl)phénéthyl)amino]adénosine-5'-N-éthyluronamide) . Alors que le NECA et le CGS 21680 ciblent également les récepteurs adénosine, HENECA montre une sélectivité plus élevée pour les récepteurs A2A par rapport aux récepteurs A1 . Cette sélectivité rend HENECA unique et précieux pour des applications de recherche spécifiques.

Composés similaires

- NECA (N-éthylcarboxamidoadénosine)

- CGS 21680 (2-[(4-(2-carboxyléthyl)phénéthyl)amino]adénosine-5'-N-éthyluronamide)

- CCPA (2-chloro-N6-cyclopentyladénosine)

Les propriétés uniques de HENECA et sa forte sélectivité pour les récepteurs A2A en font un composé précieux dans divers domaines de la recherche scientifique.

Propriétés

IUPAC Name |

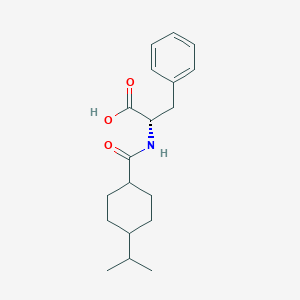

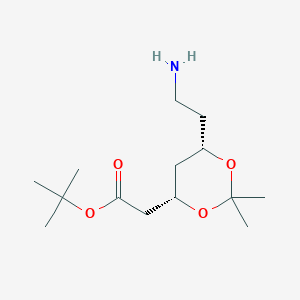

(2S,3S,4R,5R)-5-(6-amino-2-hex-1-ynylpurin-9-yl)-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N6O4/c1-3-5-6-7-8-10-22-15(19)11-16(23-10)24(9-21-11)18-13(26)12(25)14(28-18)17(27)20-4-2/h9,12-14,18,25-26H,3-6H2,1-2H3,(H,20,27)(H2,19,22,23)/t12-,13+,14-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDEACFAXFCKCHZ-MOROJQBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC#CC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C(=O)NCC)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC#CC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)C(=O)NCC)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401276119 | |

| Record name | 2-Hexynyl-5′-N-ethylcarboxamidoadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401276119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141018-30-6 | |

| Record name | 2-Hexynyl-5′-N-ethylcarboxamidoadenosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141018-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hexynyladenosine-5'-N-ethylcarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141018306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hexynyl-5′-N-ethylcarboxamidoadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401276119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: HE-NECA is a selective agonist of the adenosine A2A receptor. [, , , , ] Upon binding to A2A receptors, HE-NECA initiates a signaling cascade that leads to increased intracellular cyclic AMP (cAMP) levels. [, , ] This increase in cAMP has various downstream effects, depending on the cell type. In platelets, for example, increased cAMP levels lead to inhibition of platelet aggregation and decreased thrombus formation. [, , ]

ANone: HE-NECA (2-Hexynyl-5'-N-ethylcarboxamidoadenosine) has the following characteristics:

A: This finding suggests a potential interaction between caffeine consumption and HE-NECA's effects. [, ] Individuals who consume caffeine chronically might experience a heightened response to HE-NECA due to the increased number and sensitivity of A2A receptors. This could have implications for potential therapeutic applications of HE-NECA, particularly in individuals with varying caffeine consumption habits.

A: HE-NECA, when administered, has been observed to cause a decrease in blood pressure (hypotension), particularly when given as a bolus. [] This effect is likely related to its interaction with adenosine receptors in the cardiovascular system. While the research suggests that chronic administration at lower doses may result in less pronounced hypotension, this effect needs to be carefully considered in potential therapeutic applications. []

A: In vitro studies using flow conditions showed that HE-NECA enhanced the antithrombotic activity of P2Y12 inhibitors, such as cangrelor and prasugrel. [] This effect is likely due to a decrease in fibrinogen density within the thrombus, potentially making it less stable. [] This suggests that HE-NECA could be considered as a component of dual anti-platelet therapy alongside P2Y12 inhibitors.

A: While HE-NECA can induce effects in the central nervous system, studies suggest that it does not significantly affect blood-brain barrier permeability at antithrombotic doses. [] This is an important consideration for minimizing potential central nervous system side effects.

ANone: While not explicitly detailed in the provided research, common analytical techniques for studying HE-NECA include:

ANone: Given its pharmacological profile, HE-NECA holds promise in various areas of research, including:

- Cardiovascular Diseases: Investigating its potential as an antithrombotic agent, particularly in combination with P2Y12 inhibitors. []

- Multiple Myeloma: Exploring its synergistic anti-proliferative effects with existing anti-cancer agents. []

- Respiratory Disorders: Understanding its role in modulating chemoreceptor activity and its potential implications for treating apnea. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

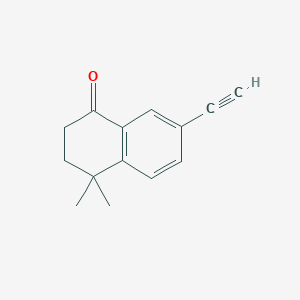

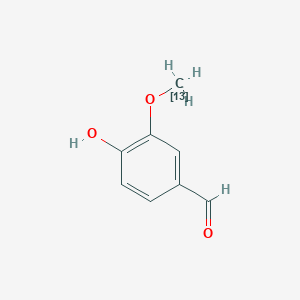

![4-[2-[5,6-Dihydro-5,5-dimethyl-8-[[(trifluoromethyl)sulfonyl]oxy]-2-naphthalenyl]ethynyl]benzoic acid ethyl ester](/img/structure/B30219.png)

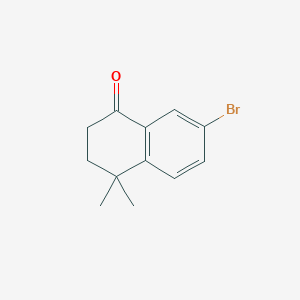

![4-[2-(5,6,7,8-Tetrahydro-5,5-dimethyl-8-oxo-2-naphthalenyl)ethynyl]benzoic acid ethyl ester](/img/structure/B30220.png)